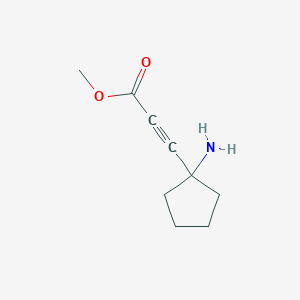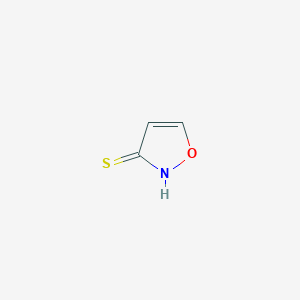
3-Mercaptoisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptoisoxazole is a heterocyclic compound featuring a five-membered ring with one sulfur atom and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptoisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with sulfur sources under controlled conditions. Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold chloride, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often involve the use of environmentally friendly reagents and conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptoisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sulfur atom is particularly reactive, making it susceptible to oxidation and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in this compound to form sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoxazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Mercaptoisoxazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-Mercaptoisoxazole and its derivatives often involves interactions with biological targets through the sulfur and nitrogen atoms in the isoxazole ring. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxazole: Similar to isoxazole but with an oxygen atom instead of sulfur.
Uniqueness of 3-Mercaptoisoxazole: this compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C3H3NOS |
|---|---|
Molecular Weight |
101.13 g/mol |
IUPAC Name |
1,2-oxazole-3-thione |
InChI |
InChI=1S/C3H3NOS/c6-3-1-2-5-4-3/h1-2H,(H,4,6) |
InChI Key |
YDVARACJVYZWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CONC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


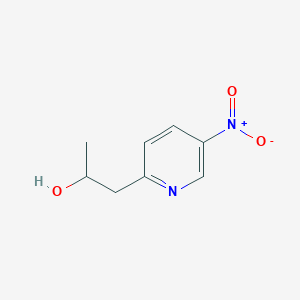
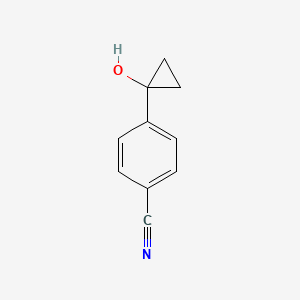

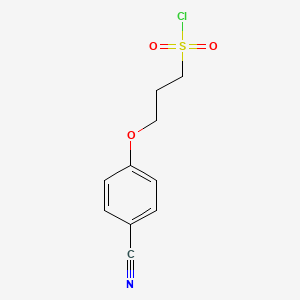

![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
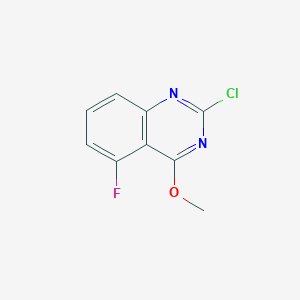
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
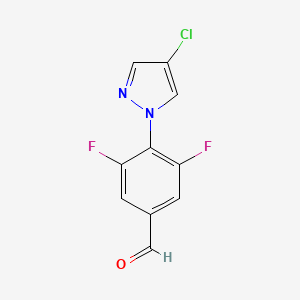

![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
